![molecular formula C17H11N5O3S2 B2385809 2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone CAS No. 891123-55-0](/img/structure/B2385809.png)
2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone” is a heterocyclic compound. It has a molecular formula of C13H10N6O3S and an average mass of 330.322 Da . It belongs to the class of 1,2,4-triazoles, which have been extensively studied due to their wide range of biological and pharmacological activities .
Applications De Recherche Scientifique
Heterocyclic Compounds in Drug Development
Triazoles and pyridazinones, which are structural components of the compound , are recognized for their significant role in drug development. Triazoles have been widely studied due to their broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Their adaptability in structural variations allows for the creation of new drugs with diverse biological activities. The demand for novel triazoles with improved synthesis methods, considering green chemistry and sustainability, is ongoing, especially for combating new diseases and drug-resistant bacteria (Ferreira et al., 2013). Pyridazinone compounds, notably ABT-963, have shown potential as selective COX-2 inhibitors, offering high selectivity and reduced side effects in inflammatory conditions (Asif, 2016).
Triazole Derivatives and Antibacterial Activity
1,2,4-Triazole derivatives exhibit a wide range of pharmacological activities. Research highlights their potential as key structures in the development of new antibacterial agents, particularly against antibiotic-resistant strains like S. aureus. The triazole-containing hybrids have been noted for their ability to exert multiple antibacterial mechanisms, making them a promising direction for future antibacterial therapies (Li & Zhang, 2021).
Triazoles and Antioxidant Properties
1,2,4-Triazole derivatives have also been linked with antioxidant and antiradical activities. Studies suggest that these compounds can positively impact biochemical processes, especially in patients exposed to high doses of radiation. The structural similarity of synthesized 3-thio-1,2,4-triazoles to biogenic amino acids like cysteine, which possesses free SH-groups, underlines their potential therapeutic significance (Kaplaushenko, 2019).
Industrial and Agricultural Applications
Apart from medical applications, 1,2,4-triazole derivatives find extensive use in various industrial and agricultural domains. They are utilized in the manufacture of optical materials, corrosion inhibitors, and as additives in fuels and oils. Their low toxicity makes them suitable for a wide range of applications, highlighting their versatility beyond pharmaceutical use (Parchenko, 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3S2/c23-14(15-5-2-8-26-15)10-27-17-19-18-16-7-6-13(20-21(16)17)11-3-1-4-12(9-11)22(24)25/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCMKLAPBKWQNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)C4=CC=CS4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2385726.png)
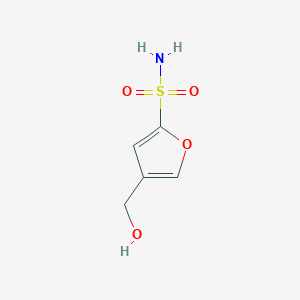
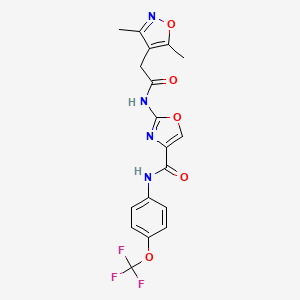
![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)
![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)
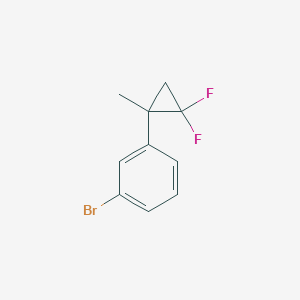
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)
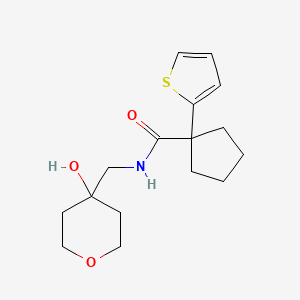
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)
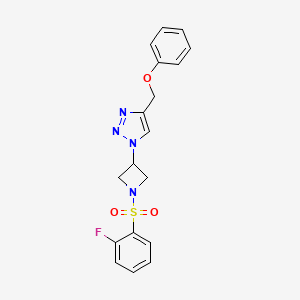
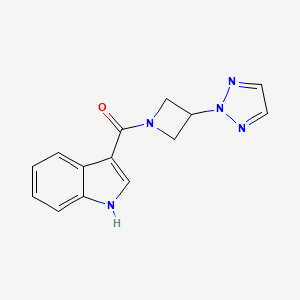
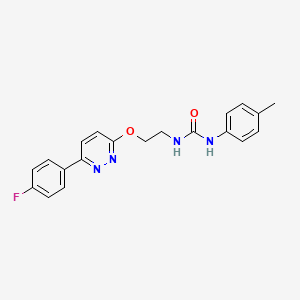
![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)